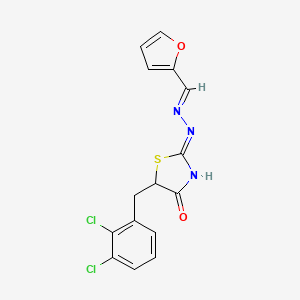

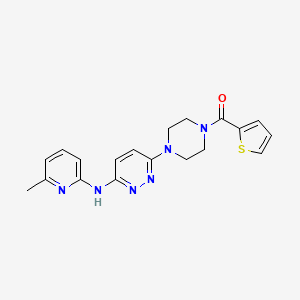

![molecular formula C18H19N3O3S2 B2966856 N-cyclopentyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1326911-32-3](/img/structure/B2966856.png)

N-cyclopentyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 2-cyano-N-(furan-2-ylmethyl)-3-sulfanyl-3-phenylaminoacrylamides have been synthesized by reacting acetylenecarboxylate with 2-cyano-N-(furan-2-ylmethyl)-3-sulfanyl-3-phenylaminoacrylamide .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 2-cyano-N-(furan-2-ylmethyl)-3-sulfanyl-3-phenylaminoacrylamides have been found to react with acetylenecarboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “Cyclopentyl-furan-2-ylmethyl-amine” has a molecular weight of 165.23 and its empirical formula is C10H15NO .Scientific Research Applications

Anticancer Applications

Research on derivatives structurally related to the specified compound has shown significant potential in anticancer activity. For instance, thiazolidin-2-ylidene acetamide derivatives have been synthesized and tested for their anticancer efficacy, demonstrating potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). Similarly, thieno[2,3-d]pyrimidine antifolates have been identified as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing potent inhibitory activities and suggesting their utility in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Applications

Novel heterocyclic compounds incorporating sulfamoyl moieties have been synthesized for use as antimicrobial agents, highlighting the broad applicability of sulfur-containing acetamide derivatives in fighting bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Enzyme Inhibition Applications

Research into compounds with a thieno[2,3-d]pyrimidine scaffold has revealed their efficacy as enzyme inhibitors, particularly in targeting enzymes relevant to disease pathogenesis. For example, derivatives have been developed as potent inhibitors of human dihydrofolate reductase, a key enzyme in the folate pathway, indicating their potential in the treatment of diseases requiring enzyme inhibition strategies (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

properties

IUPAC Name |

N-cyclopentyl-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c22-15(19-12-4-1-2-5-12)11-26-18-20-14-7-9-25-16(14)17(23)21(18)10-13-6-3-8-24-13/h3,6-9,12H,1-2,4-5,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPFLADPNPUEKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

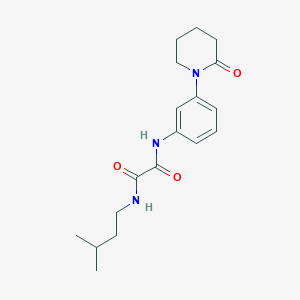

![4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B2966787.png)

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966790.png)